Cinchonan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

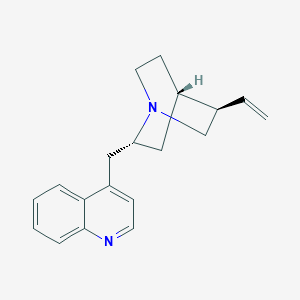

Cinchonan is a member of quinuclidines, a quinoline alkaloid fundamental parent, a cinchona alkaloid and an (8xi)-cinchonan.

科学研究应用

Pharmacological Applications

Cinchonan exhibits a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry.

Antimalarial Activity

Historically, this compound has been recognized for its antimalarial properties. It is part of the Cinchona alkaloid family, which includes quinine and quinidine, known for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Recent studies indicate that this compound derivatives can inhibit plasmepsin enzymes, critical for hemoglobin degradation in malaria parasites, suggesting potential as new antimalarial drug leads .

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and endoplasmic reticulum stress responses. Specifically, it has been shown to up-regulate GRP78 and promote phosphorylation of PERK and eIF2α, which are vital pathways in cancer cell survival .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits osteoclastogenesis by affecting key signaling pathways such as NF-κB and AP-1, making it a candidate for treating obesity-related inflammatory conditions .

Antiplatelet Activity

Studies have shown that this compound effectively inhibits platelet aggregation induced by various agonists, including epinephrine and platelet activating factor. This effect is mediated through the inhibition of calcium influx and protein kinase C pathways . This property may have implications for preventing thrombotic events.

Chemical Applications

This compound is also utilized in organic synthesis and analytical chemistry due to its chiral properties.

Chiral Catalysis

This compound derivatives serve as chiral catalysts in asymmetric synthesis. They are employed in various reactions, including the Sharpless asymmetric epoxidation and other transformations that require chiral environments . The ability to produce enantiomerically pure compounds makes them invaluable in pharmaceuticals.

Chiral Recognition Agents

As a component of chiral stationary phases in chromatography, this compound facilitates the separation of enantiomers in complex mixtures. This application is crucial for the pharmaceutical industry where the enantiomeric purity of drugs is often necessary for efficacy and safety .

Synthesis of Cinchonidine Glycoconjugates

A recent study focused on synthesizing novel cinchonidine glycoconjugates using copper-catalyzed click reactions. These compounds demonstrated promising antimalarial activity against plasmepsin enzymes, highlighting the potential for synthetic modifications to enhance therapeutic effects .

Pharmacological Review of Cinchonine

A comprehensive review analyzed the pharmacological activities of cinchonine (a related compound), detailing its anti-cancer, anti-obesity, and anti-inflammatory effects under various experimental conditions (8). The findings suggest that while cinchonine shows promise across multiple therapeutic areas, further research is essential to fully elucidate its mechanisms and safety profiles.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antimalarial | Inhibition of plasmepsin enzymes | Potential new drug leads for malaria treatment |

| Anticancer | Induction of apoptosis | Activates caspase pathways |

| Anti-inflammatory | Inhibition of osteoclastogenesis | Reduces inflammation related to obesity |

| Chiral Catalysis | Asymmetric synthesis | Effective chiral recognition agents |

| Chiral Recognition | Chromatography | Essential for enantiomer separation |

化学反应分析

Key Reaction Steps:

-

Photoredox Radical Cascade :

-

Biomimetic Rearrangement :

Henry Reaction Mechanism

Cinchonan catalysts (e.g., BnCPD) mediate nitroalkane-aldehyde coupling:

-

Deprotonation : Quinuclidine nitrogen deprotonates nitroalkanes (pKa ~ 10.2) .

-

Nucleophilic Attack : Nitronate ion attacks aldehyde, activated by 6′-OH hydrogen bonding.

-

Proton Transfer : Quinuclidine-protonated intermediate yields β-nitro alcohol.

Table 2: Kinetic Parameters for Henry Reaction (THF, 25°C)

| Substrate Pair | k (M⁻¹s⁻¹) | Rate-Limiting Step |

|---|---|---|

| Nitroethane + Butyraldehyde | 0.45 | Aldehyde binding inhibition |

| Nitromethane + 4-CF₃BzAldehyde | 0.12 | Nitroalkane deprotonation |

Conformational Dynamics

This compound’s catalytic activity depends on C9–C8 and C9–C4′ bond rotations, favoring the anti-closed conformation for bifunctional activation .

Spectroscopic Insights into Substrate Binding

UV-Vis and NMR studies reveal substrate interactions:

-

Aldehydes : Bind to 6′-OH (hydrogen bond donor) and quinuclidine nitrogen (Lewis base), causing:

Table 3: NMR Chemical Shift Changes (δ, ppm) Upon 4-CF₃BzAldehyde Binding

| Proton | Free Catalyst | Bound Catalyst | Δδ |

|---|---|---|---|

| H2 | 2.51 | 2.68 | +0.17 |

| H6 | 3.02 | 3.19 | +0.17 |

| H8 | 3.28 | 3.45 | +0.17 |

Stability and Degradation Pathways

This compound derivatives undergo pH-dependent decomposition:

-

Acidic Conditions : Protonation at quinuclidine nitrogen triggers retro-Mannich cleavage.

-

Oxidative Stress : Hydroxyl radicals induce C9–C10 bond scission, forming quinoline fragments .

Table 4: Collision Cross-Section (CCS) Data for Cinchonidine Adducts

| Adduct | CCS (Ų) | Method |

|---|---|---|

| [M+H]⁺ | 166.76 | TW (Polyalanine calibration) |

| [M+H-H₂O]⁺ | 162.46 | TW (Polyalanine calibration) |

| [M+Na]⁺ | 169.28 | TW (Polyalanine calibration) |

Toxicological Profile

属性

分子式 |

C19H22N2 |

|---|---|

分子量 |

278.4 g/mol |

IUPAC 名称 |

4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinoline |

InChI |

InChI=1S/C19H22N2/c1-2-14-13-21-10-8-15(14)11-17(21)12-16-7-9-20-19-6-4-3-5-18(16)19/h2-7,9,14-15,17H,1,8,10-13H2/t14-,15-,17+/m0/s1 |

InChI 键 |

UFJOYVQIDSNLHC-YQQAZPJKSA-N |

SMILES |

C=CC1CN2CCC1CC2CC3=CC=NC4=CC=CC=C34 |

手性 SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2CC3=CC=NC4=CC=CC=C34 |

规范 SMILES |

C=CC1CN2CCC1CC2CC3=CC=NC4=CC=CC=C34 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。